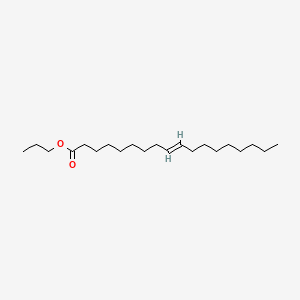
(E)-9-Octadecenoic acid propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-9-Octadecenoic acid propyl ester, also known as propyl oleate, is an ester derived from oleic acid and propanol. It is a colorless to pale yellow liquid with a mild odor. This compound is commonly used in various industrial applications, including as a lubricant, surfactant, and in cosmetic formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-9-Octadecenoic acid propyl ester is typically synthesized through the esterification of oleic acid with propanol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where oleic acid and propanol are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-9-Octadecenoic acid propyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into oleic acid and propanol in the presence of an acid or base catalyst.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the propyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of alcohol groups.
Major Products Formed
Hydrolysis: Oleic acid and propanol.
Reduction: Oleyl alcohol and propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
(E)-9-Octadecenoic acid propyl ester has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of lipid-based drug delivery systems.
Medicine: Investigated for its potential in enhancing the bioavailability of lipophilic drugs.
Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-9-Octadecenoic acid propyl ester primarily involves its role as a solvent and carrier. In biological systems, it can enhance the solubility and absorption of lipophilic compounds by interacting with lipid membranes and facilitating their transport . The ester can also undergo hydrolysis to release oleic acid, which has various biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: An ester of oleic acid and methanol.
Ethyl oleate: An ester of oleic acid and ethanol.
Butyl oleate: An ester of oleic acid and butanol.
Uniqueness
(E)-9-Octadecenoic acid propyl ester is unique due to its specific chain length and the presence of a propyl group, which imparts distinct physical and chemical properties. Compared to methyl and ethyl oleates, it has a higher boiling point and different solubility characteristics, making it suitable for specific applications where longer chain esters are preferred .
Properties
CAS No. |
58930-02-2 |
|---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
propyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3/b12-11+ |
InChI Key |
BVWMJLIIGRDFEI-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















